The synthesis of Deltorphin II, Ile(5,6)- has been approached through various methods, primarily utilizing solid-phase peptide synthesis techniques. One notable method employs the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which allows for efficient assembly of peptide chains while maintaining the integrity of sensitive functional groups.
The specific sequence for Deltorphin II is Tyr-D-Ala-Phe-Glu-Ile-Ile-Gly-NH₂. Modifications to this sequence can enhance hydrophobicity and receptor selectivity by substituting amino acids at critical positions .
The molecular structure of Deltorphin II, Ile(5,6)- consists of seven amino acids with a molecular formula of C₁₁H₁₄N₄O₄S. The presence of isoleucine at positions 5 and 6 contributes to its hydrophobic characteristics, which are crucial for binding affinity to the delta-opioid receptor.
Deltorphin II participates in various chemical reactions primarily related to its interactions with opioid receptors. Binding studies have shown that it exhibits high affinity for delta-opioid receptors while demonstrating significantly lower affinity for mu and kappa receptors.
Deltorphin II exerts its effects primarily through activation of delta-opioid receptors located in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to analgesic effects.
Deltorphin II exhibits several physical and chemical properties that are relevant for its function and application in pharmacology.
Deltorphin II has significant applications in scientific research and potential therapeutic contexts:
Deltorphins represent a remarkable class of naturally occurring opioid peptides first isolated from the skin secretions of neotropical frogs belonging to the genus Phyllomedusa, including P. bicolor, P. sauvagei, and P. burmeisteri [4] [7]. These peptides are synthesized and stored in granular glands as part of a sophisticated chemical defense system that protects amphibians against predators, microorganisms, and parasites. The deltorphin family comprises multiple structurally related heptapeptides characterized by the highly conserved N-terminal sequence Tyr-D-Xaa-Phe, where the second residue features an unusual D-enantiomer amino acid configuration – a rare phenomenon in vertebrate biology [4] [8]. This D-amino acid occurrence results from a unique post-translational modification mechanism involving a specific L-to-D isomerization catalyzed by an enzyme yet to be fully characterized [9].
The evolutionary persistence of deltorphins across amphibian species spanning millions of years suggests strong selective pressure for maintaining their receptor-targeting precision. Deltorphins exhibit a striking molecular mimicry of mammalian endogenous opioids while paradoxically achieving superior receptor affinity and selectivity. This phenomenon presents an intriguing evolutionary paradox: how have these amphibian peptides maintained exquisite compatibility with mammalian opioid receptors despite approximately 350 million years of divergent evolution? [8]. The preservation of the Tyr-D-Xaa-Phe motif appears crucial, as it confers resistance to proteolytic degradation while simultaneously enabling high-affinity receptor interactions [4]. This structural conservation suggests an evolutionary optimization for defense chemistry that coincidentally targets mammalian neural pathways with exceptional precision.
Table 1: Naturally Occurring Deltorphins and Their Primary Characteristics
Peptide Name | Amino Acid Sequence | D-Amino Acid Position | Natural Source |
---|---|---|---|
Deltorphin I (Deltorphin C) | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂ | Position 2 (Ala) | Phyllomedusa bicolor |
Deltorphin II | Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | Position 2 (Ala) | Phyllomedusa bicolor |
Deltorphin A (Dermenkephalin) | Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ | Position 2 (Met) | Phyllomedusa sauvagei |
[D-Leu²]deltorphin | Tyr-D-Leu-Phe-Ala-Asp-Val-Ala-Gly-Ser... | Position 2 (Leu) | Phyllomedusa burmeisteri |
Deltorphin II is pharmacologically classified as a highly selective δ-opioid receptor (DOR) agonist with minimal activity at other opioid receptor subtypes. Radioligand binding studies demonstrate that deltorphin II exhibits subnanomolar affinity for DOR (Ki = 0.34 nM) while showing negligible binding to μ-opioid receptors (MOR) (Ki > 1000 nM) and κ-opioid receptors (KOR) [1] [5]. This exceptional selectivity profile (>3000-fold preference for DOR over MOR) positions deltorphin II as the gold standard pharmacological tool for probing δ-opioid receptor physiology [5] [10]. The molecular basis for this selectivity was recently illuminated through cryo-electron microscopy studies of the deltorphin II-bound δ-opioid receptor-Gi complex, revealing specific peptide-receptor interactions that confer subtype discrimination [10].
The pharmacodynamic profile of deltorphin II is characterized by potent agonist activity at δ-opioid receptors, triggering Gi protein-mediated inhibition of adenylyl cyclase, reduced neuronal excitability, and modulation of potassium and calcium channels [1] [6]. When administered centrally, deltorphin II produces potent analgesia in multiple rodent pain models, effects that are completely blocked by selective δ-opioid antagonists like naltrindole but unaffected by μ-selective antagonists [5] [6]. Recent evidence also suggests that deltorphin II exhibits unusual blood-brain barrier permeability compared to endogenous opioid peptides, mediated by a saturable transport system distinct from other opioid carriers [7].
The structural determinants underlying deltorphin II's receptor selectivity reside primarily in its C-terminal domain. While the N-terminal message domain (Tyr-D-Ala-Phe) is responsible for receptor activation similarly to other opioid peptides, the C-terminal address domain (Glu-Val-Val-Gly-NH₂) confers δ-receptor specificity [8]. This domain forms critical interactions with residues in the extracellular loops and transmembrane helices unique to the δ-opioid receptor subtype. Specifically, the negatively charged Glu⁴ forms electrostatic interactions with basic residues in DOR's extracellular loop 2 (ECL2), while the hydrophobic Val⁵-Val⁶ motif penetrates a lipophilic pocket formed by transmembrane helices 3 and 4 [10].
Table 2: Receptor Binding Affinity and Selectivity Profile of Deltorphin II and Analogues
Compound | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ/μ Selectivity Ratio |
---|---|---|---|---|
Deltorphin II | 0.34 ± 0.05 | >1000 | >1000 | >2941 |
[Ile⁵,⁶]Deltorphin II | 0.14 ± 0.02 | >1000 | >1000 | >7143 |
DADLE | 0.74 | 16 | 120 | 21.6 |
DPDPE | 14 | >1000 | >1000 | >71 |
Leu-enkephalin | 4 | 3.4 | 180 | 0.85 |
The strategic substitution of valine with isoleucine at positions 5 and 6 in deltorphin II represents a rational structure-activity relationship (SAR) approach to optimize receptor interaction. The [Ile⁵,⁶]deltorphin II analogue was designed to enhance the hydrophobic character of the C-terminal address domain while preserving the peptide's backbone conformation and receptor engagement geometry [3] [5]. Isoleucine differs from valine by possessing an additional methylene group (-CH₂-) in its side chain, extending its aliphatic hydrocarbon structure and increasing its hydrophobicity index from 4.2 to 4.5 according to the Kyte-Doolittle scale [3]. This structural modification significantly enhances interactions with hydrophobic subsites within the δ-opioid receptor binding pocket [5].
Binding studies demonstrate that the Ile⁵,⁶ substitution substantially improves δ-receptor affinity, with [Ile⁵,⁶]deltorphin II exhibiting a Ki value of 0.14 nM compared to 0.34 nM for native deltorphin II – representing a 2.4-fold increase in binding affinity [3] [5]. This enhancement is attributed to several complementary mechanisms: (1) increased van der Waals interactions with hydrophobic receptor residues due to the larger aliphatic surface area of isoleucine; (2) optimized side chain packing density within the receptor's lipophilic binding pocket; and (3) potential reduction in the desolvation energy penalty associated with binding due to the more hydrophobic nature of the isoleucine side chains [3] [8]. Molecular dynamics simulations suggest that the branched β-carbon of isoleucine creates additional favorable contacts with residues in transmembrane helix 4 (TM4), particularly with Val143 and Leu144 [5].
The Ile⁵,⁶ substitution also enhances receptor selectivity, with the analogue showing a δ/μ selectivity ratio exceeding 7,000:1 compared to approximately 3,000:1 for the native peptide [5]. This improved selectivity profile stems from the structural differences between δ and μ receptors in their hydrophobic binding pockets. The δ-receptor possesses a more spacious hydrophobic subpocket that accommodably fits the bulkier isoleucine side chains, while the μ-receptor has steric constraints that prevent optimal interaction with these extended hydrophobic residues [8]. This differential accommodation creates an enhanced selectivity window for the δ-receptor. Furthermore, the increased hydrophobicity may contribute to prolonged receptor residence time due to slower dissociation kinetics from the binding pocket [3].
Table 3: Impact of Position 5 and 6 Substitutions on Deltorphin II Pharmacology
Position 5-6 Residues | δOR Affinity (Ki, nM) | δ/μ Selectivity Ratio | Hydrophobicity Index | Relative Potency |
---|---|---|---|---|
Val-Val (Native) | 0.34 ± 0.05 | >2941 | 8.4 | 1.0 |
Ile-Ile | 0.14 ± 0.02 | >7143 | 9.0 | 2.8 |
Nle-Nle | 0.16 ± 0.03 | >6250 | 9.2 | 2.5 |
Ala-Ala | 6.7 ± 0.8 | >149 | 5.8 | 0.2 |
Leu-Leu | 0.28 ± 0.04 | >3571 | 9.6 | 2.1 |
γ-MeLeu-γ-MeLeu | 0.12 ± 0.02 | >8333 | 10.1 | 3.0 |
The development of [Ile⁵,⁶]deltorphin II exemplifies a rational approach to optimizing peptide therapeutics through structure-guided design. By targeting residues in the address domain rather than the message domain, researchers preserved the intrinsic receptor activation properties while fine-tuning receptor selectivity and affinity [3] [5] [8]. This analogue has proven particularly valuable in radioligand binding studies, where its enhanced affinity allows detection of δ-receptor populations at lower expression levels [5]. Further modifications exploring branched-chain aliphatic residues at positions 5 and 6 continue to yield insights into the steric and hydrophobic requirements of the δ-receptor binding pocket, potentially informing the development of novel non-peptide δ-selective agonists for therapeutic applications [3] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: